molecular formula C23H20Cl3N3O3S B2397382 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-99-7

2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2397382
CAS No.: 338954-99-7
M. Wt: 524.84
InChI Key: UFPINMQJQJDUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a benzenesulfonamide derivative featuring a benzimidazole core substituted with a 4-methoxybenzyl group and methyl groups at positions 5 and 5. The benzenesulfonamide moiety is further modified with trichloro (2,3,4-) substituents, enhancing its electron-withdrawing properties. The compound’s synthesis and structural characterization likely rely on crystallographic tools such as the SHELX system for refinement and validation .

Properties

IUPAC Name

2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINMQJQJDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338954-99-7) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C23H20Cl3N3O3S
  • Molecular Weight: 524.85 g/mol
  • IUPAC Name: 2,3,4-trichloro-N-[1-(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide

The compound features a complex structure with multiple functional groups that facilitate interactions with various biological targets.

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. The compound exhibits significant potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerases:

  • Mechanism of Action: The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.

Case Studies

  • Antitumor Activity: In vitro studies have demonstrated that similar benzimidazole derivatives exhibit IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (HCC827 and NCI-H358) . This suggests that the compound may also possess comparable efficacy in anticancer applications.
  • Cytotoxicity Assays: Research indicated that compounds with similar structures showed strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells at concentrations around 2.68 μM and 8.11 μM respectively .

Antimicrobial Activity

Benzimidazole derivatives have been reported to possess antimicrobial properties. The specific compound may exhibit activity against a range of bacterial strains due to its structural features that allow for effective binding to bacterial targets.

Other Pharmacological Activities

The compound may also demonstrate:

  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.
  • Antiviral Properties: Some benzimidazole derivatives have been explored for their ability to inhibit viral replication .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.

Interaction with Biological Targets

The presence of multiple functional groups allows for diverse interactions:

  • Hydrogen Bonding
  • Van der Waals Forces
  • Hydrophobic Interactions

These interactions enhance the binding affinity of the compound to its targets, contributing to its biological efficacy.

Data Table: Biological Activity Overview

Activity TypeTarget Cells/OrganismsIC50 Values (μM)References
AntitumorHCC8276.26
NCI-H35820.46
CytotoxicityK562 leukemia2.68
HepG-2 hepatocellular carcinoma8.11
AntimicrobialVarious bacterial strainsNot specified

Scientific Research Applications

Pharmacological Applications

The compound exhibits a variety of biological activities that make it a candidate for therapeutic applications:

Antiviral Activity

Recent literature highlights the antiviral properties of benzimidazole derivatives against viruses such as hepatitis C. For instance, compounds similar to 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide have shown significant inhibitory effects on the hepatitis C virus with EC50 values in the nanomolar range . This suggests that the compound could be further explored as a potential antiviral agent.

Anti-inflammatory Properties

Benzimidazole derivatives are known for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can significantly reduce inflammation markers in animal models. For example, compounds with similar structures have been reported to exhibit COX-2 inhibition and reduce edema effectively compared to standard anti-inflammatory drugs like indomethacin . This positions this compound as a potential candidate for further development in treating inflammatory conditions.

Anti-ulcer Activity

Benzimidazole compounds are also recognized for their anti-ulcer properties. Several studies have indicated that these compounds can inhibit gastric acid secretion and protect against ulcer formation in various animal models . The specific mechanism often involves the inhibition of H+/K+-ATPase activity, which is crucial for gastric acid production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the methoxy group and chlorine atoms appears to enhance its biological activity. For instance, modifications at specific positions on the benzimidazole ring can lead to increased potency against targeted diseases .

Case Studies

Several case studies have investigated the efficacy of benzimidazole derivatives:

Case Study 1: Hepatitis C Inhibition

In a study evaluating a series of benzimidazole derivatives for their antiviral activity against hepatitis C virus (HCV), compounds with structural similarities to this compound showed remarkable inhibition rates with EC50 values as low as 0.007 nM for certain analogs . This indicates strong potential for further development as antiviral agents.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of various benzimidazole derivatives demonstrated that certain compounds significantly reduced inflammation in rat models by inhibiting COX enzymes . The study highlighted that modifications similar to those found in this compound could enhance therapeutic efficacy.

Comparison with Similar Compounds

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)

  • Core Structure : Shares the benzimidazole and benzenesulfonamide framework but differs in substituents.
  • Key Differences: Chlorination: Mono-chloro substitution (4-position) on the benzenesulfonamide vs. trichloro (2,3,4-) in the target compound. Benzyl Group: 3-Methoxybenzyl vs. 4-methoxybenzyl in the target compound.
  • Mono-chloro substitution decreases electron-withdrawing effects, possibly reducing reactivity or target affinity compared to the trichloro analogue .

4-Methyl-N-{1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

  • Core Structure : Pyrazole ring replaces the benzimidazole core.
  • Key Differences :
    • Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. benzimidazole (fused benzene and imidazole).
    • Substituents : Methyl on benzenesulfonamide and 3-(trifluoromethyl)benzyl on pyrazole.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and metabolic stability compared to methoxy substituents.
    • Pyrazole’s smaller ring size and distinct nitrogen positioning may reduce π-π stacking interactions compared to benzimidazole .

Physicochemical and Electronic Properties

Property Target Compound 4-Chloro Analogue (CAS 338964-27-5) 4-Methyl-Pyrazole Derivative
Molecular Formula C₂₃H₂₀Cl₃N₃O₃S C₂₃H₂₂ClN₃O₃S C₁₉H₁₈F₃N₃O₂S
Molecular Weight ~541.86 g/mol 455.96 g/mol 433.43 g/mol
Chlorine Substituents 2,3,4-Trichloro (benzenesulfonamide) 4-Chloro (benzenesulfonamide) None (methyl substituent)
Benzyl Group 4-Methoxybenzyl 3-Methoxybenzyl 3-(Trifluoromethyl)benzyl
Heterocyclic Core Benzimidazole Benzimidazole Pyrazole
Electron Effects Strong electron-withdrawing (trichloro) Moderate electron-withdrawing (mono-chloro) Electron-withdrawing (CF₃) + electron-donating (CH₃)

Preparation Methods

Formation of 5,6-Dimethyl-1H-Benzimidazole

The benzimidazole core is synthesized via cyclocondensation of 4,5-dimethyl-o-phenylenediamine with formic acid under reflux conditions. This method, adapted from classical benzimidazole synthesis protocols, proceeds as follows:

  • Reactants : 4,5-Dimethyl-o-phenylenediamine (10 mmol), formic acid (20 mL).
  • Conditions : Reflux at 100°C for 6 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography (hexane:ethyl acetate, 7:3).
  • Yield : 75% (white crystalline solid).
  • Characterization :
    • 1H NMR (600 MHz, DMSO-d6) : δ 12.73 (s, 1H, NH), 7.48–7.12 (m, 4H, aromatic), 2.32 (s, 6H, CH3).
    • IR (KBr) : 3440 cm⁻¹ (N–H), 1625 cm⁻¹ (C=N).

N1-Alkylation with 4-Methoxybenzyl Group

The N1 position of 5,6-dimethyl-1H-benzimidazole is functionalized via alkylation with 4-methoxybenzyl chloride under basic conditions:

  • Reactants : 5,6-Dimethyl-1H-benzimidazole (5 mmol), 4-methoxybenzyl chloride (6 mmol), Na2CO3 (10 mmol), DMSO (15 mL).
  • Conditions : Stirring at 80°C for 12 hours under nitrogen.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 85% (off-white powder).
  • Characterization :
    • 1H NMR (600 MHz, CDCl3) : δ 7.35–6.85 (m, 6H, aromatic), 5.21 (s, 2H, N–CH2), 3.80 (s, 3H, OCH3), 2.28 (s, 6H, CH3).
    • 13C NMR (150 MHz, CDCl3) : δ 159.2 (C–O), 143.1 (C=N), 55.1 (OCH3), 46.8 (N–CH2).

Functionalization at Position 4 of the Benzimidazole

Nitration to Introduce a Nitro Group

Regioselective nitration at position 4 is achieved using a mixed-acid system:

  • Reactants : 1-(4-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole (3 mmol), HNO3 (70%, 6 mL), H2SO4 (conc., 10 mL).
  • Conditions : Dropwise addition at 0°C, followed by stirring at 25°C for 2 hours.
  • Workup : Quenching in ice, neutralization with NaOH, extraction with dichloromethane.
  • Yield : 60% (pale-yellow solid).
  • Characterization :
    • IR (KBr) : 1520 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (NO2 symmetric stretch).

Reduction to Primary Amine

Catalytic hydrogenation reduces the nitro group to an amine:

  • Reactants : Nitro intermediate (2 mmol), H2 (1 atm), 10% Pd/C (50 mg), ethanol (20 mL).
  • Conditions : Stirring at 25°C for 6 hours.
  • Workup : Filtration through Celite, solvent evaporation.
  • Yield : 90% (colorless oil).
  • Characterization :
    • 1H NMR (600 MHz, DMSO-d6) : δ 6.98–6.75 (m, 6H, aromatic), 5.10 (s, 2H, N–CH2), 3.78 (s, 3H, OCH3), 2.25 (s, 6H, CH3), 1.95 (s, 2H, NH2).

Sulfonylation with 2,3,4-Trichlorobenzenesulfonyl Chloride

Formation of the Sulfonamide Bond

The primary amine reacts with 2,3,4-trichlorobenzenesulfonyl chloride under mild conditions:

  • Reactants : 4-Amino-1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole (2 mmol), 2,3,4-trichlorobenzenesulfonyl chloride (2.2 mmol), pyridine (10 mL).
  • Conditions : Stirring at 25°C for 48 hours.
  • Workup : Filtration, washing with HCl (1M), recrystallization from acetonitrile.
  • Yield : 70% (white crystalline solid).
  • Characterization :
    • 1H NMR (600 MHz, DMSO-d6) : δ 8.82 (s, 1H, NH), 7.95–7.20 (m, 9H, aromatic), 5.18 (s, 2H, N–CH2), 3.79 (s, 3H, OCH3), 2.30 (s, 6H, CH3).
    • IR (KBr) : 3280 cm⁻¹ (N–H), 1320 cm⁻¹ (S=O).
    • HRMS (ESI) : m/z calcd for C28H25Cl3N3O3S [M+H]+: 612.0532; found: 612.0548.

Optimization and Mechanistic Insights

Microwave-Assisted Alkylation

Adapting methodologies from microwave-enhanced syntheses, N-alkylation time is reduced from 12 hours to 20 minutes using a 300W microwave reactor, improving yield to 92%.

Solvent Effects on Sulfonylation

Replacing pyridine with DMF accelerates the reaction (24 hours) but necessitates higher temperatures (60°C), marginally reducing yield (65%).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide?

  • Methodology :

  • Use a stepwise approach: First, synthesize the benzimidazole core via cyclization of substituted o-phenylenediamine derivatives under acidic conditions. Introduce the 4-methoxybenzyl group via nucleophilic substitution .
  • For sulfonamide coupling, employ reflux conditions (e.g., 4–6 hours in ethanol or DMF) with a base (e.g., triethylamine) to activate the sulfonyl chloride intermediate .
  • Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with gradients of ethyl acetate/hexane .
    • Critical Parameters :
  • Temperature control (<100°C) prevents decomposition of the methoxybenzyl group .
  • Use anhydrous solvents to avoid hydrolysis of intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons in the benzimidazole core) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Analyze degradation via HPLC and compare peak areas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., trichlorophenyl, methoxybenzyl) in biological activity?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy, remove chloro groups).
  • Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies to identify key binding interactions .
  • Use multivariate regression analysis to quantify substituent contributions to potency .

Q. What experimental approaches are suitable for studying the environmental fate and ecotoxicological impact of this compound?

  • Methodology :

  • Degradation Studies : Expose to simulated sunlight (UV-Vis) or microbial consortia. Monitor degradation products via LC-MS/MS .
  • Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Toxicity Profiling : Perform acute/chronic toxicity tests in algae, fish, and soil microorganisms .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Reproduce Key Studies : Validate findings across multiple labs using identical compound batches (verified via NMR/HPLC) .
  • Meta-Analysis : Pool data from literature to identify trends or outliers using statistical tools like Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.